

Spectroscopic Data for 2-(Dimethylamino)ethanesulfonamide: A Technical Guide

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Compound of Interest

Compound Name: 2-(Dimethylamino)ethanesulfonamide

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Abstract: This technical guide provides predicted spectroscopic data for the compound **2-(Dimethylamino)ethanesulfonamide**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the absence of publicly available experimental data for this specific molecule, this document leverages predictive algorithms to offer insights into its structural and spectroscopic characteristics. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their own analytical workflows.

Introduction

2-(Dimethylamino)ethanesulfonamide is a small organic molecule containing a tertiary amine, an ethyl chain, and a sulfonamide functional group. While structurally related to compounds of interest in medicinal chemistry and material science, a comprehensive public repository of its experimental spectroscopic data is not readily available. This guide aims to fill this gap by presenting high-quality predicted spectroscopic data. These predictions are valuable for researchers in identifying this compound, confirming its synthesis, and understanding its structural properties. The provided protocols offer a standardized framework for the experimental acquisition of NMR, IR, and MS data for this and similar small molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-(Dimethylamino)ethanesulfonamide**. These values were generated using computational models and should be considered as estimations until they can be confirmed by experimental data.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ^1H NMR Data Solvent: CDCl_3 , Reference: TMS (0.00 ppm)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.35	s	6H	-N(CH ₃) ₂
~2.80	t	2H	-CH ₂ -N
~3.20	t	2H	-CH ₂ -S
~4.80	br s	2H	-SO ₂ NH ₂

Table 2: Predicted ^{13}C NMR Data Solvent: CDCl_3

Chemical Shift (ppm)	Assignment
~45.0	-N(CH ₃) ₂
~55.0	-CH ₂ -S
~58.0	-CH ₂ -N

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Medium, Broad	N-H stretch (sulfonamide)
2950-2850	Medium	C-H stretch (aliphatic)
1350-1310	Strong	S=O asymmetric stretch (sulfonamide)
1160-1130	Strong	S=O symmetric stretch (sulfonamide)
~1100	Medium	C-N stretch

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrum Fragments (Electron Impact - EI)

m/z	Predicted Fragment
152	[M] ⁺ (Molecular Ion)
108	[M - C ₂ H ₆ N] ⁺
72	[C ₄ H ₁₀ N] ⁺
58	[C ₃ H ₈ N] ⁺

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a small organic solid like **2-(Dimethylamino)ethanesulfonamide**. Instrument-specific parameters should be optimized by the user.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to obtain a spectrum with a good signal-to-noise ratio in a reasonable time.

- **Instrument Setup:** Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and the magnetic field shimmed to achieve optimal homogeneity.
- **Data Acquisition:**
 - ^1H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, acquisition time, relaxation delay, and the number of scans. For a routine spectrum, 8 to 16 scans are typically sufficient.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay may be required.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

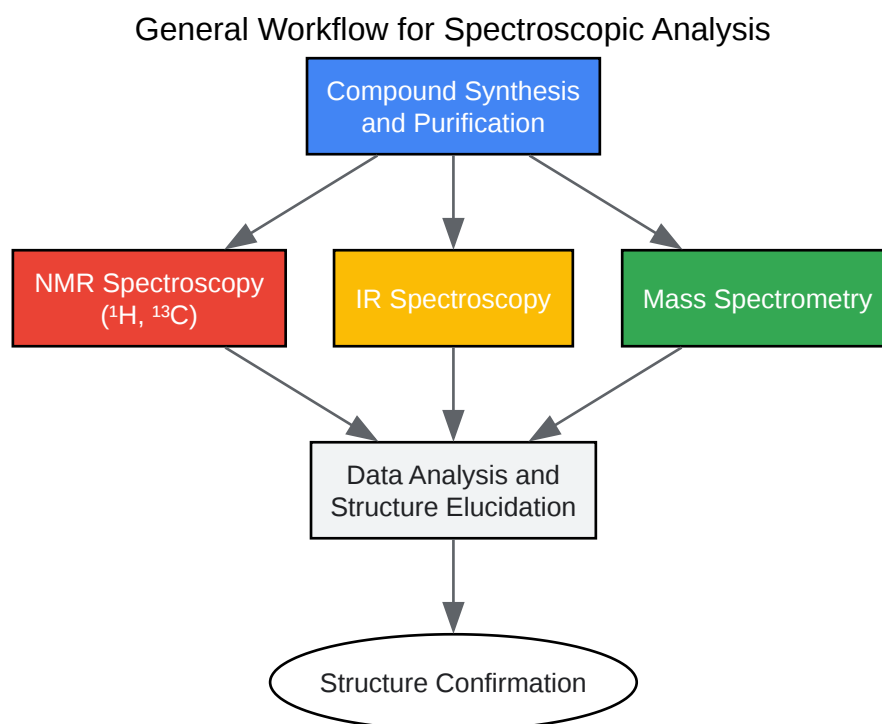
- **Sample Preparation (Thin Solid Film Method):**
 - Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).
 - Drop the solution onto a clean, dry salt plate (e.g., KBr or NaCl).
 - Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.^[1]
- **Background Spectrum:** Run a background spectrum of the empty sample compartment to account for atmospheric and instrumental absorptions.
- **Sample Spectrum:** Place the salt plate with the sample film in the instrument's sample holder and acquire the IR spectrum.
- **Data Analysis:** The resulting spectrum will show the transmittance or absorbance of infrared radiation as a function of wavenumber. Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

- **Sample Preparation:** Prepare a dilute solution of the compound (typically in the range of 1-10 $\mu\text{g/mL}$) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture of these with water. The solvent should be volatile and able to support ionization.^[2]
- **Instrument Setup:** The mass spectrometer is set up for ESI in either positive or negative ion mode. For **2-(Dimethylamino)ethanesulfonamide**, positive ion mode is likely to be more effective due to the presence of the basic dimethylamino group. Key parameters include the capillary voltage, cone voltage, and desolvation gas flow and temperature.
- **Infusion:** The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump.
- **Data Acquisition:** The mass spectrum is acquired over a relevant m/z range. The data will show the mass-to-charge ratios of the ions generated from the sample.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for **2-(Dimethylamino)ethanesulfonamide**, which can serve as a valuable reference for researchers. The included generalized experimental protocols offer a starting point for the empirical determination of this data. It is anticipated that this information will facilitate the synthesis, identification, and further investigation of this compound in various scientific and developmental applications. Experimental verification of the predicted data is highly encouraged.

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References

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